Cinolazepam (CAS 75696-02-5) is a specialized 1,4-benzodiazepine derivative characterized by a distinctive N-(2-cyanoethyl) substituent and a 3-hydroxy group [1]. As a positive allosteric modulator of the GABA-A receptor, it is primarily utilized as an intermediate-acting hypnotic reference standard [2]. With a predictable elimination half-life of approximately 9 hours and a defined lipophilicity profile (LogP ~2.42), cinolazepam serves as a critical baseline material for neuropharmacological research, pharmacokinetic modeling, and the development of highly specific LC-MS/MS forensic toxicology assays [REFS-1, REFS-3].
Substituting cinolazepam with more common legacy benzodiazepines, such as nitrazepam or flurazepam, fundamentally compromises pharmacokinetic and metabolic assay integrity[1]. Nitrazepam undergoes complex nitro-reduction and exhibits a highly variable, prolonged elimination half-life (averaging 28.8 hours), leading to significant systemic accumulation [2]. Similarly, flurazepam undergoes extensive N-desalkylation to form long-acting active metabolites (e.g., desalkylflurazepam) that confound receptor binding and behavioral assays [3]. Cinolazepam’s unique 3-hydroxy and N-cyanoethyl functionalization ensures rapid, direct phase II glucuronidation and side-chain oxidation, providing a clean, predictable 9-hour clearance profile without the interference of persistent active metabolites[REFS-1, REFS-3].
Cinolazepam exhibits a highly predictable intermediate elimination profile, with a standard half-life of 9.0 hours[1]. In direct contrast, the widely used in-class benchmark nitrazepam demonstrates a prolonged and highly variable half-life ranging from 16.5 to 48.3 hours (mean 28.8 hours) [2]. This represents a ~68% reduction in systemic persistence for cinolazepam, preventing the drug accumulation and residual receptor activation commonly observed with older nitro-benzodiazepines[REFS-1, REFS-2].
| Evidence Dimension | In Vivo Elimination Half-Life (t1/2) |
| Target Compound Data | 9.0 hours |
| Comparator Or Baseline | Nitrazepam (mean 28.8 hours) |
| Quantified Difference | 68.7% shorter elimination half-life |
| Conditions | Human pharmacokinetic profiling |
Provides researchers with an intermediate-acting GABA-A reference model that avoids the prolonged systemic accumulation and residual toxicity associated with legacy nitro-benzodiazepines.
High-resolution mass spectrometry (LC-HRMS) studies of human hepatocyte incubations reveal that cinolazepam is exclusively metabolized via direct 3-O-glucuronidation and N-(hydroxyethyl) formation at its side chain [1]. This cleanly contrasts with flurazepam, which undergoes extensive N-desalkylation to yield N-desalkylflurazepam—a highly active metabolite with an extended half-life exceeding 40 hours [REFS-1, REFS-2]. The structural functionalization of cinolazepam effectively blocks the formation of these long-acting desalkyl byproducts.
| Evidence Dimension | Primary Hepatocyte Metabolic Pathway |
| Target Compound Data | Direct 3-OH glucuronidation and N-(hydroxyethyl) formation (inactive/rapidly cleared) |
| Comparator Or Baseline | Flurazepam (Extensive N-desalkylation to active N-desalkylflurazepam) |
| Quantified Difference | Complete avoidance of long-acting active desalkyl metabolites |
| Conditions | LC-HRMS analysis of human hepatocyte incubations |
Essential for pharmacokinetic assays requiring a direct parent-to-inactive-metabolite clearance profile without the confounding bioactivity of secondary metabolites.
Cinolazepam possesses a strictly defined physicochemical profile characterized by low aqueous solubility (0.012 g/L) and a predicted partition coefficient (LogP) of 2.42[1]. When compared to newer non-benzodiazepine hypnotics like zaleplon (LogP 1.23), cinolazepam exhibits significantly higher lipophilicity [2]. This distinct hydrophobic nature dictates that standard aqueous buffers are insufficient for complete solubilization, necessitating the use of organic co-solvents such as DMSO or specialized lipid-based excipients to ensure reproducibility in high-throughput in vitro screening [1].
| Evidence Dimension | Aqueous Solubility and Lipophilicity (LogP) |
| Target Compound Data | LogP ~2.42, Water Solubility ~12 mg/L |
| Comparator Or Baseline | Zaleplon (LogP 1.23) |
| Quantified Difference | Higher lipophilicity requiring specific organic co-solvent integration |
| Conditions | Physicochemical profiling at standard pH |
Dictates the selection of appropriate solvent systems and excipients during the preparation of in vitro high-throughput screening libraries to prevent compound precipitation.
Because cinolazepam yields a highly specific metabolic signature—specifically N-(hydroxyethyl) derivatives and 3-O-glucuronides—it is an indispensable analytical reference standard for LC-HRMS urine and serum screening. Procuring the exact compound allows forensic laboratories to definitively distinguish its intake from other benzodiazepines that share common desalkyl metabolites [1].
In in vivo neuropharmacology and sleep architecture studies, cinolazepam is the preferred substrate when a strict 9-hour elimination window is required. It allows researchers to evaluate positive allosteric modulation of the GABA-A receptor without the multi-day systemic accumulation and residual behavioral confounding typical of nitrazepam or flurazepam [2].
Due to its accessible 3-hydroxy group and lack of complex phase I active metabolite generation, cinolazepam serves as a highly reliable substrate for in vitro UGT (uridine 5'-diphospho-glucuronosyltransferase) clearance assays, providing a clean baseline for evaluating phase II metabolic stability[1].